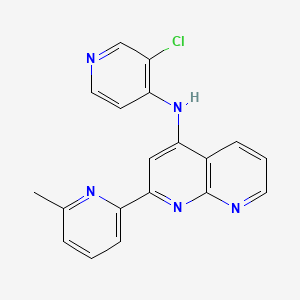
N-(3-chloropyridin-4-yl)-2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloropyridin-4-yl)-2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-amine is a synthetic organic compound that belongs to the class of naphthyridines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloropyridin-4-yl)-2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the chloropyridinyl and methylpyridinyl groups can be done via nucleophilic substitution or other suitable methods.
Amidation: The final step often involves the formation of the amine linkage through amidation reactions.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:
- Use of high-efficiency catalysts.
- Optimization of reaction conditions such as temperature, pressure, and solvent systems.
- Implementation of purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
N-(3-chloropyridin-4-yl)-2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a therapeutic agent, subject to further research and clinical trials.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(3-chloropyridin-4-yl)-2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-amine would depend on its specific biological target. Generally, such compounds may:
Bind to specific proteins or enzymes: Inhibiting or activating their function.
Interact with DNA or RNA: Affecting gene expression or replication.
Modulate signaling pathways: Influencing cellular processes such as apoptosis or proliferation.
相似化合物的比较
Similar Compounds
Naphthyridine derivatives: Compounds with similar core structures but different substituents.
Pyridine derivatives: Compounds with pyridine rings and various functional groups.
Uniqueness
N-(3-chloropyridin-4-yl)-2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical properties compared to other naphthyridine or pyridine derivatives.
属性
分子式 |
C19H14ClN5 |
|---|---|
分子量 |
347.8 g/mol |
IUPAC 名称 |
N-(3-chloropyridin-4-yl)-2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-amine |
InChI |
InChI=1S/C19H14ClN5/c1-12-4-2-6-16(23-12)18-10-17(13-5-3-8-22-19(13)25-18)24-15-7-9-21-11-14(15)20/h2-11H,1H3,(H,21,22,24,25) |
InChI 键 |
RWBGGVUNZAJQMW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C2=NC3=C(C=CC=N3)C(=C2)NC4=C(C=NC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















